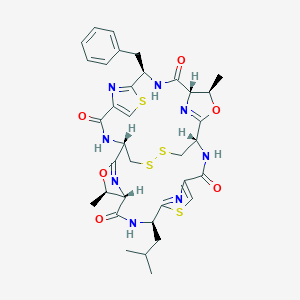
Ulithiacyclamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulithiacyclamide B is a natural product that has been isolated from the marine sponge Ulithiacyclamide. It is a cyclic peptide that contains a unique amino acid, 3-amino-2,4-dimethylpentanoic acid (Admpa), which is not found in other naturally occurring peptides. Ulithiacyclamide B has attracted attention due to its potential pharmacological properties, including anticancer and antibiotic activities.
Applications De Recherche Scientifique
Cytotoxic Properties and Total Synthesis
Ulithiacyclamide B, a cyclic peptide from marine tunicates, has been extensively studied for its cytotoxic properties. A significant research effort has been dedicated to its total synthesis due to its potent cytotoxicity. The compound has been synthesized using techniques like diphenyl phosphorazidate (DPPA) and diethyl phosphorocyanidate (DEPC), highlighting its potential in drug development for cancer treatment (Kato, Hamada, & Shioiri, 1986).
Antitumor Activity
Ulithiacyclamide B demonstrates notable antitumor activity. It was isolated from Lissoclinum patella and identified as the major cytotoxic metabolite. Its structure, determined through spectroscopic analysis and chemical degradation, suggests a strong potential for antitumor applications. Specifically, it exhibits an IC50 of 17 ng/ml against the KB cell line, although it does not show selective cytotoxicity against solid tumor cells (Williams, Moore, & Paul, 1989).
Role in Marine Symbiosis and Potential in Ovarian Cancer Treatment
Recent research has explored the chemistry and biosynthetic potential of ascidian-associated symbionts, including the production of ulithiacyclamide B. The compound's high binding affinity to estrogen receptor beta (ER-β) protein, which is expressed abnormally in ovarian cancer cells, is of particular interest. This research may pave the way for sustainable production of cyclic peptides like ulithiacyclamide B, which could be useful in ovarian cancer treatment (Rumengan et al., 2021).
Modulation of Multidrug Resistance
Studies have also shown that ulithiacyclamide B and related cyclic peptides exhibit in vitro modulation of multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapies, making it a valuable compound for further investigation (Fu et al., 1998).
Propriétés
Numéro CAS |
122759-67-5 |
|---|---|
Nom du produit |
Ulithiacyclamide B |
Formule moléculaire |
C35H40N8O6S4 |
Poids moléculaire |
797 g/mol |
Nom IUPAC |
(1S,4R,5S,8R,15S,18R,19S,22R)-8-benzyl-4,18-dimethyl-22-(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone |
InChI |
InChI=1S/C35H40N8O6S4/c1-16(2)10-20-34-40-22(12-50-34)28(44)38-25-15-53-52-14-24(32-42-26(17(3)48-32)30(46)36-20)39-29(45)23-13-51-35(41-23)21(11-19-8-6-5-7-9-19)37-31(47)27-18(4)49-33(25)43-27/h5-9,12-13,16-18,20-21,24-27H,10-11,14-15H2,1-4H3,(H,36,46)(H,37,47)(H,38,44)(H,39,45)/t17-,18-,20-,21-,24-,25-,26+,27+/m1/s1 |
Clé InChI |
ALXRBWFBPYGRNS-CIQZLZIBSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H]6[C@H](OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
SMILES canonique |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Synonymes |
ulithiacyclamide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



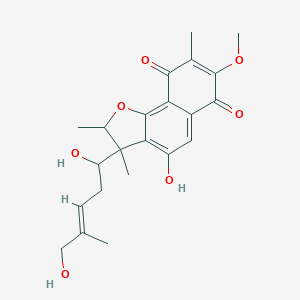
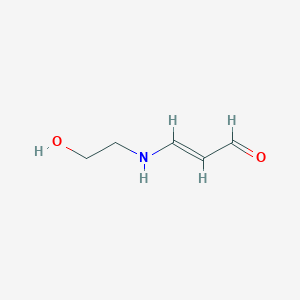
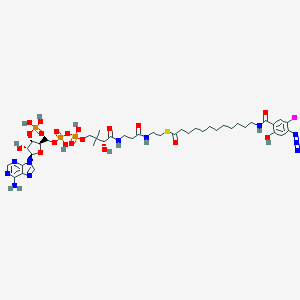
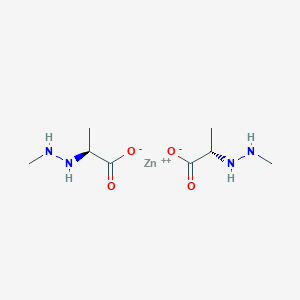
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
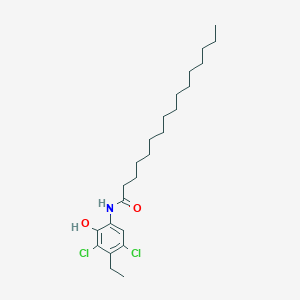
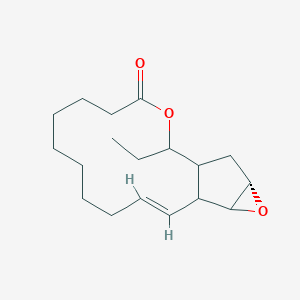
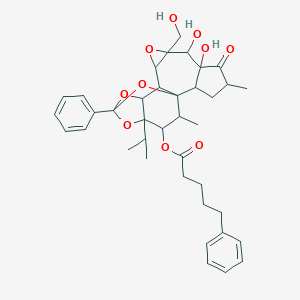
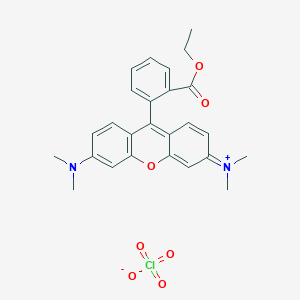
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
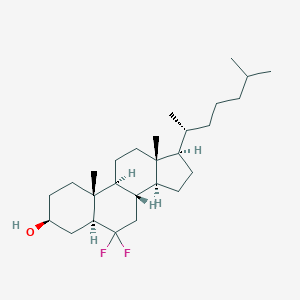
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)